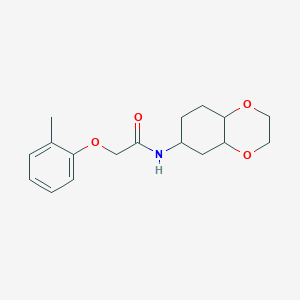
2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
描述
属性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-4-2-3-5-14(12)22-11-17(19)18-13-6-7-15-16(10-13)21-9-8-20-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTXOXCTPSHYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the 2-methylphenoxy group: This can be achieved through the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenyl halide.
Formation of the octahydro-1,4-benzodioxin-6-yl group: This involves the cyclization of a suitable diol with a dihalide under acidic or basic conditions.
Coupling of the two groups: The final step involves the reaction of the 2-methylphenyl halide with the octahydro-1,4-benzodioxin-6-ylamine in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group could yield quinones, while reduction of the acetamide group could produce primary amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of polymers, resins, or other industrial chemicals.
作用机制
The mechanism of action of 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
相似化合物的比较
Similar Compounds
- 2-(2-methylphenoxy)-N-(cyclohexyl)acetamide
- 2-(2-methylphenoxy)-N-(tetrahydro-1,4-benzodioxin-6-yl)acetamide
- 2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-4-yl)acetamide
Uniqueness
2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds
生物活性
2-(2-methylphenoxy)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound belonging to the acetamide class. Its unique structure includes a 2-methylphenoxy group and an octahydro-1,4-benzodioxin-6-yl moiety, which may impart distinct biological activities. Understanding its biological activity is crucial for potential therapeutic applications and further research.
The compound has the following chemical structure and properties:
- IUPAC Name : N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methylphenoxy)acetamide
- Molecular Formula : C17H23NO4
- CAS Number : 1902937-38-5
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors.
Neuroprotective Effects
Recent studies on related acetamide compounds have highlighted their potential neuroprotective effects against oxidative stress and neuroinflammation. For example:
"The present study was designed to investigate the neuroprotective effects of newly synthesized benzimidazole containing acetamide derivatives" .
This indicates a potential pathway for this compound to be explored in neurodegenerative disease models.
Case Studies
While direct case studies on this compound are scarce, several related compounds have been evaluated for their biological activities:
- Benzimidazole Acetamides : These compounds demonstrated significant neuroprotective effects against oxidative stress in various neuronal cell models.
- Phenolic Compounds : Similar compounds exhibited potent inhibition of tyrosinase activity, which is relevant in skin pigmentation disorders and could provide insights into potential dermatological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


